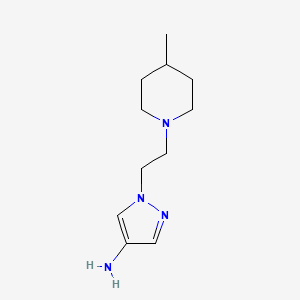
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .
Analyse Des Réactions Chimiques
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: Known for its various biological activities, including analgesic and antiviral properties.
1,4-Disubstituted Piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Activité Biologique
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine is a synthetic compound notable for its unique pyrazole structure, which features a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections detail its biological activity, including synthesis methods, interaction studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H20N4 with a molecular weight of 208.30 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various pharmacological properties, including:
- Antitumor Activity : Similar pyrazole derivatives have shown efficacy against multiple cancer types, including lung, breast, and colorectal cancers. The presence of the piperidine ring may enhance its binding affinity to cancer-related targets .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Antimicrobial Effects : Some related compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions, typically involving the condensation of appropriate precursors under controlled conditions. Detailed synthetic pathways are essential for optimizing yield and purity.
Interaction Studies
Research on the interaction of this compound with biological targets focuses on:
- Binding Affinity : Studies assess how well the compound binds to specific receptors or enzymes associated with disease processes.
- Mechanism of Action : Understanding how the compound exerts its effects at the molecular level is crucial for developing therapeutic applications.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound. Below is a table summarizing some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(tert-butyl)-1H-pyrazol-4-amine | 97421-13-1 | 0.96 |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 947763-34-0 | 0.81 |
| 2-(4-Amino-1H-pyrazol-1-yl)ethanol | 948571-47-9 | 0.81 |
| 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amines | 1201935-36-5 | 0.81 |
| 1-Isopropyl-1H-pyrazol-4-amines | 97421-16-4 | 0.81 |
The unique combination of the pyrazole core and piperidine substituent in this compound may confer distinct pharmacological properties that enhance selectivity and efficacy compared to other pyrazole derivatives .
Case Studies and Research Findings
Recent studies have focused on the development of new curcumin analogues fused with pyrazole structures, demonstrating significant antitumor activity in vitro and in vivo against various cancer cell lines . Additionally, research highlights the importance of structure–activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3 |
Clé InChI |
ZBVNXEQGTJZRHL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CCN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















